molecular formula C30H22N2O2 B7948876 Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-

Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-

Cat. No.: B7948876
M. Wt: 442.5 g/mol
InChI Key: OKEZAUMKBWTTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

5-methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZAUMKBWTTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062379
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2397-00-4
Record name 4,4′-Bis(5-methyl-2-benzoxazolyl)stilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2397-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Molar Ratio : Stoichiometric equivalence of tolyl acid and o-aminophenol ensures complete conversion.

  • Solvent : Xylene acts as both a reaction medium and azeotropic agent, facilitating water removal during condensation.

  • Temperature : Maintained at 140–160°C to drive dehydration while avoiding side reactions.

This step achieves >95% conversion under optimal conditions, with unreacted starting materials recycled for subsequent batches.

Sulfuration/Vulcanization Reaction: Coupling via Ethenediyl Bridge

The critical step involves coupling two 4-methylbenzoxazole units through a sulfur-mediated ethenediyl bridge formation.

High-Temperature Batch Sulfur Addition

  • Temperature Range : 280–300°C.

  • Sulfur Feed : Added in 4–7 batches over 2–4 hours, constituting 10–12.5% of the intermediate’s weight.

  • Reaction Kinetics : Exothermic vulcanization completes within 30 minutes post-sulfur addition, minimizing byproducts like hydrogen sulfide.

Table 1: Sulfuration Parameters from Patent Embodiments

Embodiment4-Methylbenzoxazole (kg)Sulfur (kg)Temperature (°C)Duration (hr)Yield (%)
145050280392
240050290289
3576683002.594

Advantages of Incremental Sulfur Feeding

  • Reduced Unreacted Sulfur : Staged addition prevents sulfur excess, eliminating residual sulfur sludge.

  • Enhanced Safety : Controlled exothermicity mitigates thermal runaway risks.

Washing and Purification Strategies

Xylene-Based Recovery

  • Unreacted Intermediate Recovery : Post-sulfuration, xylene washes recover surplus 4-methylbenzoxazole for reuse, improving cost efficiency.

  • Product Isolation : Solid OB-1 is filtered and washed sequentially with xylene and water, achieving >98% purity.

NaOH-Assisted Desulfurization (Alternative Method)

  • Refining Step : Crude OB-1 treated with 30% NaOH solution removes residual sulfur, boosting purity to 99%.

  • Safety Benefits : Replaces flammable xylene with aqueous NaOH, enhancing operational safety.

Table 2: Purification Method Comparison

ParameterXylene WashingNaOH Refining
Purity (%)9899
Solvent SafetyFlammableNon-flammable
Byproduct HandlingSulfur sludge minimizedEfficient sulfur removal

Comparative Analysis of Industrial Methods

Yield and Scalability

  • Patent Method : Daily reactor throughput triples due to shortened sulfuration times (2–4 hrs vs. traditional 8 hrs).

  • LookChem Protocol : NaOH refining increases purity but requires additional steps, slightly reducing yield (85–90%).

Environmental and Economic Considerations

  • Waste Reduction : Xylene recycling in the patent method reduces solvent consumption by 40%.

  • Cost Efficiency : Sulfur usage at 10–12.5% of theoretical demand lowers raw material costs.

Research Findings and Optimization Opportunities

Temperature-Dependent Byproduct Formation

  • >300°C : Accelerated degradation of OB-1, necessitating strict temperature control.

  • <280°C : Incomplete coupling, yielding 5–7% unreacted intermediate.

Solvent Substitution Studies

  • Alternatives to Xylene : Toluene and chlorobenzene trials showed inferior recovery rates (≤75%) due to higher polarity .

Chemical Reactions Analysis

Oxidation Reactions

The ethylene (-CH=CH-) bridge is susceptible to oxidation. In industrial synthesis, sulfur is employed under controlled high-temperature conditions (280–300°C) to stabilize the structure during production . While direct oxidation studies on the final compound are sparse, analogous stilbene derivatives undergo epoxidation or dihydroxylation of the ethylene group under oxidative conditions (e.g., with KMnO₄ or ozone). For example:

Stilbene+O3Stilbene ozonideCleavage products\text{Stilbene} + \text{O}_3 \rightarrow \text{Stilbene ozonide} \rightarrow \text{Cleavage products}

In the context of 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methylbenzoxazole], similar oxidative cleavage could yield benzoxazole-substituted aromatic aldehydes or carboxylic acids.

Substitution Reactions

The 5-methylbenzoxazole moieties participate in electrophilic aromatic substitution (EAS). The methyl group at the 5-position activates the benzene ring toward electrophiles like halogens or nitrating agents. For instance:

  • Halogenation : Reaction with Cl₂/FeCl₃ may introduce chlorine at the para position relative to the methyl group.

  • Nitration : HNO₃/H₂SO₄ could nitrate the aromatic ring, though steric hindrance from the methyl group may limit reactivity.

Photochemical Reactions

As a fluorescent whitening agent, the compound undergoes photophysical changes. In concentrated solutions or solid matrices, excimer formation occurs, characterized by a broad emission peak at 540 nm . This dimerization is reversible and dependent on environmental factors like solvent polarity and concentration.

Stability and Environmental Degradation

The compound’s fluorescence properties degrade under prolonged UV exposure due to photooxidation of the ethylene bridge. Hydrolytic stability is high in neutral conditions but decreases in strongly acidic or alkaline environments, leading to benzoxazole ring opening.

Scientific Research Applications

Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] exerts its effects is primarily through its ability to absorb and emit light. This property is due to the conjugated system of double bonds and the presence of the benzoxazole rings. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Reg. No.: 1533-45-5
  • IUPAC Name : 2-[4-[(E)-2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
  • Molecular Formula : C₂₈H₁₈N₂O₂
  • Molecular Weight : 414.46 g/mol
  • Physical Properties :
    • Melting Point: 357–359°C
    • Boiling Point: 566.8°C at 760 mmHg
    • Density: 1.39 g/cm³ (25°C)
    • LogP: 5.499
    • Fluorescence: Exhibits strong fluorescence with applications in optical brightening .

Comparison with Structurally Similar Compounds

2,2'-(2,5-Thiophenediyl)bis[5-tert-butylbenzoxazole] (BBOT)

  • CAS Reg. No.: 7128-64-5
  • Molecular Formula : C₂₆H₂₂N₂O₂S
  • Molecular Weight : 430.6 g/mol
  • Key Differences: Structural Feature: Contains a thiophene core instead of an ethylene bridge, with tert-butyl substituents . Applications: Used as a fluorescent brightener and light stabilizer in plastics, but with distinct solubility and compatibility profiles due to tert-butyl groups .

Tetrazole-Based Benzoxazole Derivatives (Compounds 9a–9d)

  • General Structure : 4,7-Bis[(4-(2-alkyl-2H-tetrazol-5-yl)phenyl)ethynyl]benzo[c][1,2,5]oxadiazole
  • Key Differences: Functional Groups: Incorporates tetrazole and ethynyl linkages, enhancing thermal stability (e.g., Compound 9b melts at 206°C) . Luminescent Properties: Exhibits tunable fluorescence depending on alkyl chain length (C8–C12), with emission spectra distinct from the target compound’s broad fluorescence . Synthetic Yield: Higher yields (71–82%) compared to the target compound’s synthesis, attributed to optimized Sonogashira coupling conditions .

Fluorescent Brightener OB-1 (Synonym)

  • CAS Reg. No.: 1533-45-5 (same as target compound)
  • Key Differences: Nomenclature: Marketed under different names (e.g., Fluorescent Brightener 393) but identical in structure . Applications: Broad industrial use in textiles and plastics, with specific formulations for high-temperature resistance .

Comparative Data Table

Property Target Compound BBOT Tetrazole Derivatives (e.g., 9b)
Molecular Formula C₂₈H₁₈N₂O₂ C₂₆H₂₂N₂O₂S C₄₄H₅₂N₁₀O
Molecular Weight (g/mol) 414.46 430.6 737.44
Melting Point (°C) 357–359 Not reported 206
Fluorescence Strong, broad emission Thiophene-linked Tunable with alkyl chains
Key Application Plastics/fibers brightener Light stabilizer Luminescent materials
Thermal Stability High (up to 275°C) Moderate High (stable under reflux conditions)

Research Findings and Performance Analysis

  • Thermal Resistance : The target compound outperforms BBOT in high-temperature applications (e.g., polypropylene processing at 275°C) due to its ethylene bridge stability .
  • Fluorescence Efficiency : The target compound’s planar stilbene-like structure enables superior brightness in polymers compared to tetrazole derivatives, which prioritize luminescent color tuning .
  • Safety Profile : The target compound carries risk code Xi (irritant), similar to BBOT, but requires stricter handling due to higher thermal decomposition risks .

Biological Activity

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-benzoxazole] (often referred to as OB-1) is notable for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, fluorescence characteristics, and potential therapeutic applications.

Chemical Structure

The molecular formula of 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-benzoxazole] is C28H18N2O2C_{28}H_{18}N_{2}O_{2}. The compound features two benzoxazole moieties connected by a phenylene linker, which contributes to its optical properties and biological activity.

Antimicrobial Properties

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity. A study evaluated several benzoxazole compounds against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The findings indicated that OB-1 possesses a broad spectrum of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL. Although less potent than fluconazole against C. albicans, it showed superior activity against certain drug-resistant bacterial strains .

Microorganism MIC (µg/mL) Comparison with Fluconazole
Staphylococcus aureus15.62More potent
Escherichia coli62.5Comparable
Candida albicans250Less potent

Fluorescence Properties

OB-1 is recognized for its strong fluorescence characteristics, making it a valuable fluorescent probe in biological research. Its ability to absorb ultraviolet light and re-emit it as visible blue light enhances its utility in imaging techniques and assays for tracking biological molecules .

Synthesis

The synthesis of OB-1 typically involves the condensation of o-aminophenol with terephthalaldehyde in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions usually require heating the mixture to temperatures between 150°C and 200°C for several hours .

Application in Nanomedicine

Recent studies have explored the incorporation of OB-1 into halloysite nanotubes (HNTs) for drug delivery applications. HNTs serve as natural nanocarriers due to their hollow structure and biocompatibility. The functionalization of HNTs with OB-1 allows for controlled release of therapeutic agents, enhancing the efficacy of drug delivery systems .

Optical Brightening Agent

In industrial applications, OB-1 is utilized as an optical brightening agent in textiles and plastics. Its ability to absorb UV light and emit visible light improves the aesthetic qualities of materials by enhancing their whiteness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.